Synthetic Utility: 3-Methyl-4H-thieno[2,3-c]furan-6-one as a Key Precursor for 2-Bromo Derivative Synthesis
The compound is the direct and required precursor for synthesizing the versatile building block 2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one. A documented synthesis route uses 130 mg (0.843 mmol, 1.0 eq) of 3-methylthieno[2,3-c]furan-6-(4H)-one as the starting material in chloroform at room temperature . This brominated derivative is not accessible from other common thienofuranone isomers without the specific 3-methyl substitution.
| Evidence Dimension | Starting Material Equivalency for 2-Bromination |
|---|---|
| Target Compound Data | 130 mg (0.843 mmol, 1.0 eq) - Effective precursor |
| Comparator Or Baseline | 2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one - Not a precursor; Unsubstituted thieno[2,3-c]furan-6-one - Would yield a different isomer |
| Quantified Difference | Specific precursor for desired isomer; others produce distinct regioisomers or fail to react |
| Conditions | Bromination reaction in chloroform (5 mL) at room temperature with NBS. |
Why This Matters
This confirms the compound's irreplaceable role in a specific synthetic pathway, making it a mandatory procurement for projects requiring the 2-bromo derivative.
